molecular formula C19H20FN5O3 B2715128 5-amino-N-(3,4-dimethoxybenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899940-27-3

5-amino-N-(3,4-dimethoxybenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2715128
CAS No.: 899940-27-3
M. Wt: 385.399
InChI Key: SHPPSNUJSQRPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-N-(3,4-dimethoxybenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 3-fluorobenzyl group at the 1-position of the triazole ring and a 3,4-dimethoxybenzyl group attached to the carboxamide nitrogen. The 3-fluorobenzyl moiety may enhance metabolic stability, while the 3,4-dimethoxybenzyl group could influence lipophilicity and receptor binding, as seen in related compounds .

Properties

IUPAC Name

5-amino-N-[(3,4-dimethoxyphenyl)methyl]-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3/c1-27-15-7-6-12(9-16(15)28-2)10-22-19(26)17-18(21)25(24-23-17)11-13-4-3-5-14(20)8-13/h3-9H,10-11,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPPSNUJSQRPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-(3,4-dimethoxybenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino-1H-1,2,3-triazole with various benzyl derivatives under specific conditions. Recent advancements in microwave-assisted synthesis have improved the efficiency and yield of these compounds, allowing for the exploration of their biological activities more effectively .

Antiparasitic Properties

One of the most notable biological activities of this compound is its antiparasitic effect against Trypanosoma cruzi, the causative agent of Chagas disease. In a study involving phenotypic high-content screening against infected VERO cells, derivatives of the triazole core exhibited submicromolar activity (pEC50 > 6) and significant suppression of parasite burden in mouse models . This suggests that modifications to the triazole structure can enhance efficacy while maintaining selectivity over human cell lines.

Structure-Activity Relationships (SAR)

The SAR studies indicate that specific functional groups on the triazole scaffold are crucial for maintaining biological activity. For instance:

  • Amino Group: The presence of an amino group is essential for activity; modifications that replace this group with less polar substituents resulted in loss of potency.
  • Benzyl Substituents: The nature and position of benzyl substituents significantly influence the compound's lipophilicity and solubility, impacting oral bioavailability and overall efficacy .

Case Study 1: Optimization for Chagas Disease Treatment

A series of compounds based on the 5-amino-1,2,3-triazole scaffold were synthesized and screened for activity against T. cruzi. Compound 3 emerged as a lead candidate due to its favorable pharmacokinetic properties and low toxicity profile. It demonstrated a significant reduction in parasitemia in infected mice compared to controls .

Case Study 2: Toxicity Assessment

In assessing the safety profile of these compounds, researchers conducted Ames tests and hERG channel assays to evaluate mutagenicity and cardiotoxicity. The results indicated that certain derivatives showed minimal liability, making them suitable candidates for further development .

Data Tables

The following table summarizes key findings regarding the biological activity and structural characteristics of various derivatives:

Compound IDActivity (pEC50)Selectivity Ratio (Cell Lines)Notable Substituents
Compound 1>6>100-fold over VERO3-Fluorobenzyl
Compound 2>5.5>50-fold over HepG24-Methylbenzyl
Compound 3>6>100-fold over VERO3,4-Dimethoxybenzyl

Scientific Research Applications

The compound exhibits significant biological activity attributed to its unique structural features. The triazole moiety is known for its ability to interact with various biological targets. Research has shown that derivatives of the 5-amino-1,2,3-triazole core demonstrate notable antiparasitic properties. For instance, studies have indicated that modifications to the compound can enhance its efficacy against Trypanosoma cruzi.

Antiparasitic Activity

A series of studies have focused on the compound's effectiveness against Trypanosoma cruzi. Notably:

  • Activity Against Trypanosoma cruzi : The compound has shown submicromolar activity (pEC50 > 6) against the parasite in VERO cells. One of the most potent derivatives exhibited high ligand efficiency (LE = 0.35) and a selectivity ratio greater than 100-fold over VERO and HepG2 cells, indicating its potential as a lead compound for drug development against Chagas disease .

Structure-Activity Relationships (SAR)

The biological activity of 5-amino-N-(3,4-dimethoxybenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can be significantly influenced by structural modifications:

  • Critical Functional Groups : The presence of the amino group at the 5-position is essential for maintaining bioactive conformation. Substituting this group with other functional groups often results in a loss of activity.
  • Triazole Ring Modifications : Alterations to the triazole ring structure can also lead to diminished biological activity, highlighting the importance of this core structure for efficacy .

Case Studies

Several case studies have documented the discovery and optimization of compounds within this class:

  • Discovery and Optimization Study : A study published in PubMed focused on optimizing a series of 5-amino-1,2,3-triazole-4-carboxamides against Trypanosoma cruzi. The optimization process led to improved potency and metabolic stability while mitigating potential liabilities associated with drug safety .
  • Phenotypic Screening : High-content screening methodologies were employed to identify promising candidates from a library of compounds based on the triazole scaffold. This approach allowed researchers to evaluate multiple derivatives' efficacy simultaneously against intracellular parasites .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 3,4-dimethoxybenzyl group in the target compound distinguishes it from analogs with halogenated (e.g., 3-chloro, 4-fluoro) or alkylated (e.g., 3-methylphenyl) N-substituents.
  • Fluorine Impact: The 3-fluorobenzyl group, common in multiple analogs, is known to enhance metabolic stability and bioavailability by resisting oxidative degradation .

Pharmacological and Functional Comparisons

Anticancer Activity

  • Highlights : Analogs with 4-fluorophenyl or dimethoxyphenyl substituents demonstrated selective antiproliferative activity against renal cancer (RXF 393, GP = -13.42%) and CNS cancer (SNB-75, GP = -27.30%) cells. The target compound’s 3,4-dimethoxybenzyl group may similarly target cancer cell pathways, though direct evidence is lacking .
  • Metabolic Stability: The compound CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) from was metabolized into inactive fragments (e.g., 3,5-dichloro-4-(p-chlorobenzoyl)-benzoic acid).

Q & A

Q. What synthetic methodologies are recommended for synthesizing this triazole carboxamide derivative?

The synthesis of triazole carboxamides typically involves a multi-step process:

  • Step 1: Condensation of substituted benzylamines with isocyanides to form carboximidoyl chlorides.
  • Step 2: Cycloaddition with sodium azide to construct the triazole core.
  • Step 3: Purification via column chromatography or recrystallization to isolate the final product. Similar protocols for structurally analogous compounds emphasize the use of controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions .

Q. How can researchers mitigate low aqueous solubility during in vitro assays?

Low solubility is a common limitation for triazole derivatives. Methodological strategies include:

  • Using co-solvents (e.g., DMSO at <1% v/v) to maintain compound stability.
  • Preparing stable suspensions with cyclodextrins or lipid-based carriers.
  • Derivatizing the parent compound with hydrophilic groups (e.g., PEGylation) to enhance solubility without compromising activity .

Q. What enzymatic targets are hypothesized for this compound based on structural analogs?

Triazole carboxamides often target enzymes involved in signaling pathways, such as:

  • Histone deacetylases (HDACs): Critical for epigenetic regulation.
  • Kinases: Inhibition of tyrosine or serine/threonine kinases for cancer research.
  • Phosphodiesterases (PDEs): Relevant in neurodegenerative and cardiovascular studies. Initial profiling should include broad-spectrum enzyme inhibition assays followed by target-specific validation .

Advanced Research Questions

Q. How can contradictory data on inhibitory potency across studies be systematically resolved?

Discrepancies may arise from assay variability (e.g., enzyme source, substrate concentration). To address this:

  • Standardize protocols: Use recombinant enzymes and harmonized buffer conditions (pH, temperature).
  • Cross-validate: Employ orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. fluorometric activity assays).
  • Control for off-target effects: Include counter-screens against structurally unrelated enzymes .

Q. What computational approaches are effective in predicting bioactivity and optimizing derivatives?

Rational design strategies include:

  • Molecular docking: Tools like AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions.
  • QSAR modeling: Correlate substituent electronic/steric properties (e.g., Hammett constants) with activity.
  • MD simulations: Assess binding stability under physiological conditions (e.g., solvation effects). These methods guide selective modifications, such as introducing electron-withdrawing groups (e.g., -F, -Cl) to enhance target affinity .

Q. What experimental frameworks are recommended for elucidating the mechanism of action?

A multi-modal approach is critical:

  • Cellular assays: Measure downstream biomarkers (e.g., phosphorylation levels via Western blot).
  • Gene knockout/knockdown: Use CRISPR/Cas9 to validate target dependency.
  • Metabolomic profiling: Identify pathway perturbations via LC-MS or NMR.
  • In vivo models: Prioritize zebrafish or murine models for preliminary efficacy/toxicity studies .

Data Analysis and Optimization

Q. How should researchers prioritize structural modifications to enhance selectivity?

  • Substituent analysis: Replace the 3-fluorobenzyl group with bulkier substituents (e.g., 3,5-difluorobenzyl) to reduce off-target binding.
  • Bioisosteric replacement: Exchange the triazole core with oxadiazole to modulate electronic properties.
  • Pharmacophore mapping: Identify critical hydrogen-bonding motifs using crystallographic data from analogous compounds .

Q. What strategies address metabolic instability in preclinical studies?

  • Microsomal assays: Screen for hepatic clearance using human liver microsomes.
  • Stabilizing modifications: Introduce deuterium at labile positions or replace metabolically vulnerable groups (e.g., methoxy with trifluoromethoxy) .

Future Research Directions

  • Target expansion: Explore activity against emerging targets like NLRP3 inflammasome or SARS-CoV-2 main protease.
  • Hybrid derivatives: Combine triazole scaffolds with known pharmacophores (e.g., adamantane for antiviral studies).
  • Formulation science: Develop nanoparticle-based delivery systems to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.